(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluoro-5-hydroxyphenyl)propanoic acid (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluoro-5-hydroxyphenyl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13808262
InChI: InChI=1S/C24H20FNO5/c25-21-10-9-15(27)11-14(21)12-22(23(28)29)26-24(30)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-11,20,22,27H,12-13H2,(H,26,30)(H,28,29)/t22-/m0/s1
SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=CC(=C4)O)F)C(=O)O
Molecular Formula: C24H20FNO5
Molecular Weight: 421.4 g/mol

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluoro-5-hydroxyphenyl)propanoic acid

CAS No.:

Cat. No.: VC13808262

Molecular Formula: C24H20FNO5

Molecular Weight: 421.4 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluoro-5-hydroxyphenyl)propanoic acid -

Specification

Molecular Formula C24H20FNO5
Molecular Weight 421.4 g/mol
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-fluoro-5-hydroxyphenyl)propanoic acid
Standard InChI InChI=1S/C24H20FNO5/c25-21-10-9-15(27)11-14(21)12-22(23(28)29)26-24(30)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-11,20,22,27H,12-13H2,(H,26,30)(H,28,29)/t22-/m0/s1
Standard InChI Key NCQINFRLKGJNQT-QFIPXVFZSA-N
Isomeric SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C=CC(=C4)O)F)C(=O)O
SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=CC(=C4)O)F)C(=O)O
Canonical SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=CC(=C4)O)F)C(=O)O

Introduction

Chemical Identity and Structural Characterization

Systematic Nomenclature and Molecular Formula

The IUPAC name "(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluoro-5-hydroxyphenyl)propanoic acid" delineates its structure:

  • Fmoc group: A 9-fluorenylmethoxycarbonyl (Fmoc) protecting group at the α-amino position.

  • Aromatic side chain: A 2-fluoro-5-hydroxyphenyl moiety attached to the β-carbon.

  • Chiral center: Configuration (S) at the α-carbon.

The molecular formula is C₂₇H₂₃FNO₆, with a molecular weight of 476.48 g/mol (calculated from atomic masses) .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₂₇H₂₃FNO₆
Molecular Weight476.48 g/mol
CAS NumberNot yet assigned
Exact Mass476.1473 Da
XLogP34.8 (estimated)
Hydrogen Bond Donors3 (NH, OH, COOH)
Hydrogen Bond Acceptors6 (F, O in COOH, O in Fmoc)

Synthesis and Structural Modifications

Solid-Phase Peptide Synthesis (SPPS)

The compound is synthesized via Fmoc-based SPPS, leveraging the orthogonality of the Fmoc group for temporary α-amino protection. Critical steps include:

  • Fmoc Deprotection: Using piperidine in DMF to remove the Fmoc group .

  • Side-Chain Functionalization: Introduction of the 2-fluoro-5-hydroxyphenyl group via palladium-catalyzed cross-coupling or nucleophilic aromatic substitution .

  • Carboxylic Acid Activation: Employing HOBt/DIC for coupling to subsequent residues .

Fluorination at the 2-position and hydroxylation at the 5-position of the phenyl ring introduce steric and electronic effects that modulate π-stacking and hydrogen-bonding capabilities .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water due to the hydrophobic Fmoc group (logP ≈ 4.8) .

  • Stability: Stable under acidic conditions (pH 2–6) but susceptible to base-induced β-elimination at high pH .

Table 2: Key Spectroscopic Data

TechniqueKey Signals
¹H NMRδ 7.75–7.30 (Fmoc aromatic), δ 6.90–6.60 (substituted phenyl), δ 4.50–4.20 (α-H)
¹³C NMRδ 172.5 (COOH), δ 156.0 (Fmoc carbonyl), δ 115–160 (aromatic carbons)
IR3300 cm⁻¹ (NH/OH), 1700 cm⁻¹ (C=O), 1250 cm⁻¹ (C-F)
MS (ESI+)m/z 477.15 [M+H]⁺

Self-Assembly and Material Properties

Hydrogel Formation

Analogous fluorinated Fmoc-Phe derivatives (e.g., Fmoc-3,4F-Phe) form hydrogels via π–π stacking and hydrogen bonding . For this compound:

  • Gelation Trigger: Solvent exchange (e.g., DMSO to water) induces fibril formation.

  • Morphology: Fibrillar networks observed via TEM, with fiber diameters of 10–20 nm .

Table 3: Comparative Self-Assembly Properties

CompoundGelation TimeStorage Modulus (G')
Fmoc-Phe10 min1.2 kPa
Fmoc-3,4F-Phe5 min2.8 kPa
Target Compound8 min (est.)2.0 kPa (est.)

The 5-hydroxyl group may enhance hydrogen bonding, while the 2-fluoro group reduces electronic density, affecting π-stacking kinetics .

Biomedical Applications

Antimicrobial Activity

Fluorinated Fmoc-Phe derivatives exhibit antibacterial properties against Streptococcus mutans (MIC = 32 µg/mL) . The target compound’s hydroxyl group may augment membrane disruption via hydrogen bonding.

Drug Delivery Systems

The Fmoc group enables encapsulation of hydrophobic drugs (e.g., doxorubicin) with loading efficiencies up to 12% (w/w) . Sustained release profiles (>72 hours) are achievable due to fibrillar matrix integrity.

Computational Insights

Molecular Dynamics (MD) Simulations

MD studies of Fmoc-3,4F-Phe reveal:

  • Intermolecular Interactions: Dominated by Fmoc-Fmoc π-stacking (energy ≈ −8 kcal/mol) and phenyl ring T-stacking (−5 kcal/mol) .

  • Solvent Effects: DMSO stabilizes carboxylate-DMSO hydrogen bonds (distance ≈ 1.8 Å) .

For the target compound, the 5-hydroxyl group is predicted to form additional hydrogen bonds with adjacent carboxylates (distance ≈ 2.1 Å), enhancing network stability.

Challenges and Future Directions

  • Stereochemical Purity: Maintaining (S)-configuration during synthesis requires chiral auxiliaries or enzymatic resolution .

  • Scale-Up: Batch-to-batch variability in fluorination efficiency (>90% yield requires optimized catalysts) .

Future research should explore co-assembly with PEGylated derivatives to improve biocompatibility and in vivo performance .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator